5-Nitro-3-(trifluoromethyl)picolinonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent, is described, highlighting the potential for nitro- and trifluoromethyl groups to be introduced into heterocyclic compounds . Additionally, the one-pot synthesis of 3-nitro- and 3,5-dinitro-2-picoline provides a method for introducing nitro groups into picoline derivatives . These methods could potentially be adapted for the synthesis of 5-Nitro-3-(trifluoromethyl)picolinonitrile.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, nickel(II) complexes of N-picolinoyl-N'-benzothioylhydrazide and 5-(pyridine-4-yl)-2H-1,2,4-triazole-3-thione have been structurally characterized, which suggests that the molecular structure of 5-Nitro-3-(trifluoromethyl)picolinonitrile could also be elucidated using similar techniques .
Chemical Reactions Analysis
The chemical reactivity of compounds with nitro and trifluoromethyl groups is of interest. The paper on 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one indicates that despite predictions of inferior reactivity based on cyclic voltammetry and X-ray structural properties, kinetic studies showed increased reactivity . This suggests that 5-Nitro-3-(trifluoromethyl)picolinonitrile may also exhibit unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro- and trifluoromethyl-substituted compounds are influenced by these functional groups. The electrochemical studies and DFT calculations on nickel(II) complexes provide insights into the electronic structure and redox behavior of such compounds . The differential scanning calorimetry measurements of the hypervalent iodine-based compound indicate safety in handling, which could be relevant for the handling and storage of 5-Nitro-3-(trifluoromethyl)picolinonitrile .
Scientific Research Applications
Coordination Chemistry and Luminescence Sensitization
A study by de Bettencourt-Dias et al. (2012) explored the synthesis of a new ligand family based on picoline, bipyridine, and terpyridine containing a nitro moiety. This study focused on the coordination and sensitization abilities of these ligands for lanthanide ions, specifically europium(III) and terbium(III). Their research revealed unusual nitro-coordination to the lanthanide ion, contributing to the field of coordination chemistry and potentially impacting the development of luminescent materials (de Bettencourt-Dias et al., 2012).
Electrochemical Detection
Harper et al. (2007) discussed the electrochemical detection of NADH using 4-nitrophenyl diazonium modified electrodes. This work demonstrated the selective activation of electrodes for detecting specific chemicals, showcasing the potential applications of nitro-derivatized compounds in sensor technology and analytical chemistry (Harper et al., 2007).
Catalysis in Ammoxidation
Andersson (1986) employed a combined transient response and temperature-programmed desorption technique in the ammoxidation of 3-picoline over a V2O5 catalyst. This research contributes to the understanding of catalytic mechanisms in chemical reactions, particularly in the context of nitro-derivatized picoline compounds (Andersson, 1986).
Photoluminescence in Iridium(III) Complexes
Xu et al. (2016) studied the photoluminescence properties of iridium(III) complexes containing a 5-nitro-2-(3′,5′-di(trifluoromethyl)phenyl)pyridine ligand. This research is significant in materials science, particularly in the development of luminescent materials for lighting and display technologies (Xu et al., 2016).
Photocatalytic Degradation
Le Campion et al. (1999) examined the photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one (NTO) in aqueous TiO2 suspension. This study highlights the environmental applications of nitro-derivatized compounds in the degradation of pollutants and the remediation of industrial waste waters (Le Campion et al., 1999).
Single-Molecule Magnetic Behavior
Coronado et al. (2011) researched the single-molecule magnetic behavior in a neutral terbium(III) complex of a picolinate-based nitronyl nitroxide free radical. This study contributes to the field of molecular magnetism and materials science, particularly in the context of designing new magnetic materials (Coronado et al., 2011).
properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N3O2/c8-7(9,10)5-1-4(13(14)15)3-12-6(5)2-11/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGUNYFTVCEPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228996 | |
Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3-(trifluoromethyl)picolinonitrile | |
CAS RN |
573762-57-9 | |
Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573762-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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